![molecular formula C17H18N4O4 B4166450 N-(6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4166450.png)
N-(6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide
Descripción general
Descripción
N-(6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide, commonly known as MN-64, is a chemical compound that has attracted significant attention in the scientific community due to its potential application in the field of cancer research. This compound is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
MN-64 inhibits the activity of CK2, a protein kinase that plays a crucial role in various cellular processes. CK2 is overexpressed in many cancer cells, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. MN-64 binds to the ATP-binding site of CK2 and prevents its phosphorylation activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
MN-64 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Additionally, MN-64 has been shown to enhance the efficacy of radiation therapy by increasing the DNA damage in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MN-64 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its low solubility in water and the limited availability of the compound may pose some challenges for its use in experiments.
Direcciones Futuras
MN-64 has shown promising results in preclinical studies, and further research is required to determine its efficacy and safety in clinical trials. Some potential future directions for MN-64 research include investigating its combination therapy with other anticancer agents, exploring its use in targeting cancer stem cells, and developing more efficient synthesis methods to improve its availability.
In conclusion, MN-64 is a promising compound that has shown potential as an anticancer agent. Its inhibition of CK2 activity has been found to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to radiation therapy. Further research is required to determine its efficacy and safety in clinical trials and explore its potential future directions.
Aplicaciones Científicas De Investigación
MN-64 has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. MN-64 has also been shown to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-morpholin-4-yl-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-12-3-2-4-16(18-12)19-17(22)13-5-6-14(15(11-13)21(23)24)20-7-9-25-10-8-20/h2-6,11H,7-10H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZZXJCLHWDKKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795882 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.